molecular formula C12H14BrNO3 B1448974 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester CAS No. 2204561-93-1

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester

Cat. No.: B1448974
CAS No.: 2204561-93-1
M. Wt: 300.15 g/mol
InChI Key: ZNZXTLFANOKCHU-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester is an organic compound that features a bromine atom, a pyrrolidine ring, and a benzoic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester typically involves the following steps:

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

    Pyrrolidinylation: Attachment of the pyrrolidine ring to the benzoic acid derivative.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form new functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The pyrrolidine ring may play a crucial role in binding to receptors or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid: Lacks the methyl ester group.

    4-(Pyrrolidin-3-yloxy)benzoic acid methyl ester: Lacks the bromine atom.

    3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid ethyl ester: Has an ethyl ester group instead of a methyl ester.

Uniqueness

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester is unique due to the combination of its bromine atom, pyrrolidine ring, and methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

methyl 3-bromo-4-pyrrolidin-3-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)8-2-3-11(10(13)6-8)17-9-4-5-14-7-9/h2-3,6,9,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZXTLFANOKCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2CCNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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